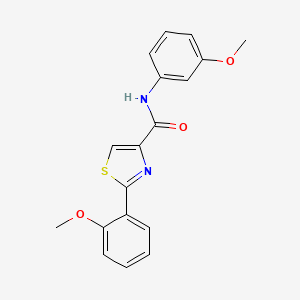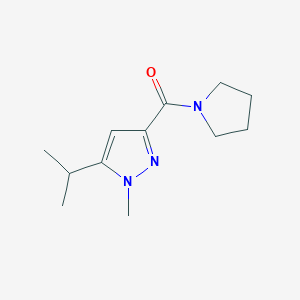
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone is a chemical compound that belongs to the class of pyrazolyl-pyrrolidines. It has been found to have potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone involves the inhibition of FAAH. This leads to an increase in the levels of endocannabinoids, which can then bind to cannabinoid receptors and produce various physiological effects. The compound has also been found to have other targets, such as the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG).
Biochemical and Physiological Effects
The biochemical and physiological effects of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone are primarily mediated through the endocannabinoid system. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. It has also been shown to have potential applications in the treatment of various diseases, such as pain, anxiety, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone in lab experiments include its potency and selectivity as an inhibitor of FAAH. It has also been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using this compound is its potential off-target effects, as it has been found to have other targets besides FAAH.
Direcciones Futuras
There are several future directions for research on (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone. One direction is to further investigate its potential applications in the treatment of various diseases, such as pain, anxiety, and inflammation. Another direction is to study its effects on other physiological processes, such as appetite regulation and immune function. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.
Métodos De Síntesis
The synthesis of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 1-methyl-5-propan-2-ylpyrazole-3-carboxylic acid with pyrrolidine and thionyl chloride. The resulting product is then treated with methylamine to obtain the final compound. This synthesis method has been reported in the literature and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has potential applications in scientific research as a tool for studying various biological processes. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
Propiedades
IUPAC Name |
(1-methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(2)11-8-10(13-14(11)3)12(16)15-6-4-5-7-15/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEIJWWVUHQEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol](/img/structure/B7560817.png)
![N-[4-(Acetylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B7560831.png)
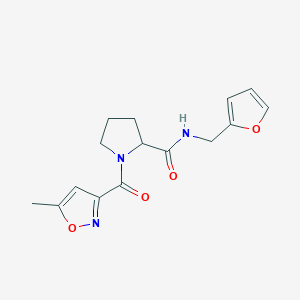
![5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B7560859.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1-phenylpyrazol-4-yl)ethanamine](/img/structure/B7560870.png)
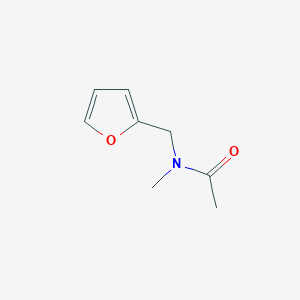

![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)
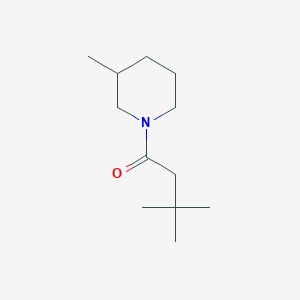
![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)
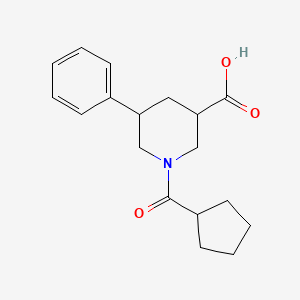
![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)
